M 25

Hedgehog signaling Smoothened antagonist Gli reporter

Smoothened antagonist substitution based on nominal IC50 alone leads to erroneous experimental conclusions. M 25 resolves this with a unique potency fingerprint: 5 nM IC50 against Shh in Shh-light 2 cells and a 48-fold advantage over vismodegib against GSA-10-driven differentiation (IC50 69 nM vs. 3300 nM). • ≥98% HPLC purity; MW 379.5 g/mol • 100 mM solubility in DMSO and ethanol • -20°C storage; ambient or blue ice shipping

Molecular Formula C23H29N3O2
Molecular Weight 379.5
Cat. No. B1574474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM 25
SynonymsN-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
Molecular FormulaC23H29N3O2
Molecular Weight379.5
Structural Identifiers
SMILESCCCC(/C(O)=N/CC1=CC(C=NN2C3=CC=CC=C3OC)=C2C=C1)CCC
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M 25: Potent Smoothened Antagonist for Hedgehog Pathway Research


M 25 is a synthetic small molecule that functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . It is characterized by an IC50 of 5 nM in inhibiting Sonic Hedgehog (Shh)-induced Gli luciferase reporter activity in Shh-light 2 cells [1]. Chemically, it is N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide (CAS 1186293-14-0) with a molecular weight of 379.5 g/mol and a purity of ≥98% (HPLC) .

Hedgehog pathway inhibition study fit (Shh/Gli reporter assay context)
Defined inhibitory profile across Shh, GSA-10, and SAG assay systems
High DMSO/ethanol solubility supports concentrated stock preparation

Why M 25 Cannot Be Substituted with Other Smoothened Antagonists


Smoothened antagonists exhibit distinct pharmacological profiles, including varying potencies against different Hh pathway agonists (e.g., SAG vs. GSA-10) and different cellular contexts [1]. Simple substitution based on nominal IC50 values can lead to erroneous experimental conclusions, as the relative efficacy of M 25 versus comparators like vismodegib or sonidegib shifts dramatically depending on the assay system [1]. The quantitative evidence below delineates these critical differences, demonstrating that M 25 is not a generic Smo antagonist but possesses a unique potency fingerprint.

Assay context

Potency shifts across Shh, GSA-10, and SAG assays may confound direct substitution with other Smo antagonists.

IC50 transfer

Selecting a Smo antagonist based solely on nominal IC50 values may not predict functional outcome in your assay.

Selectivity profile

Off-target kinase context and selectivity window may differ, requiring compound-specific validation.

Quantitative Differentiation of M 25 from Closest Analogs


Canonical Shh-Light2 Gli Reporter Assay Potency

M 25 inhibits Shh-induced Gli luciferase reporter activity with an IC50 of 5 nM . This potency is comparable to or exceeds that of the clinically used Smo antagonists vismodegib (IC50 = 7 nM) and sonidegib (IC50 = 12 nM) tested under similar conditions [1].

Shh-Light2 Potency
Head-to-head
M 25: 5 nM / Vismodegib: 7 nM / Sonidegib: 12 nM
Supports Shh-pathway inhibition study design
Shh-light 2 cells, Gli luciferase reporter
Hedgehog signaling Smoothened antagonist Gli reporter

GSA-10-Mediated Differentiation Antagonism vs. Vismodegib

In C3H10T1/2 cells, M 25 antagonizes GSA-10-mediated differentiation with an IC50 of 69 nM . In contrast, vismodegib requires an IC50 of 3300 nM under comparable conditions [1], representing a ~48-fold difference in potency.

GSA-10 Antagonism
Head-to-head
M 25: 69 nM / Vismodegib: 3300 nM
Indicates ~48-fold differentiation in GSA-10-driven assay
C3H10T1/2 cells, alkaline phosphatase endpoint
C3H10T1/2 GSA-10 osteoblast differentiation

SAG-Mediated Differentiation Antagonism vs. Vismodegib

M 25 inhibits SAG-induced C3H10T1/2 differentiation with an IC50 of 115 nM . This is significantly less potent than vismodegib (IC50 = 11 nM) and sonidegib (IC50 = 20 nM) [1], indicating a different selectivity window.

SAG Antagonism
Head-to-head
M 25: 115 nM / Vismodegib: 11 nM / Sonidegib: 20 nM
Demonstrates lower potency under SAG-driven conditions
C3H10T1/2 cells, alkaline phosphatase endpoint
SAG C3H10T1/2 partial inhibition

DMSO and Ethanol Solubility for In Vitro Assays

M 25 is soluble in DMSO and ethanol up to 100 mM , enabling the preparation of concentrated stock solutions for cell-based assays.

DMSO Solubility
Data to verify
100 mM
Supports concentrated stock preparation
Supplier-reported solubility; verify for your conditions
solubility DMSO stock solution

Optimal Use Cases for M 25 Based on Quantified Differentiation


Canonical Hedgehog Pathway Inhibition in Shh-Light2 Assays

M 25 is an excellent choice for experiments requiring robust inhibition of Shh-induced Gli activity. Its IC50 of 5 nM in Shh-light 2 cells matches or exceeds that of vismodegib and sonidegib, allowing for effective pathway blockade at low concentrations.

GSA-10-Mediated Differentiation Studies

When investigating GSA-10-driven osteoblast differentiation in C3H10T1/2 cells, M 25 provides a 48-fold potency advantage over vismodegib (IC50 69 nM vs. 3300 nM) [1]. This makes it the preferred tool for experiments where high concentrations of vismodegib would be impractical or introduce off-target effects.

Smo Antagonist Selectivity Profiling

M 25's unique potency fingerprint—highly potent against Shh and GSA-10 but only moderate against SAG (IC50 115 nM)—allows researchers to differentiate between SAG- and GSA-10-dependent signaling branches. This can be exploited to dissect pathway mechanisms or to achieve partial inhibition in SAG-driven models.

High-Solubility In Vitro Experimental Setup

With a solubility of 100 mM in DMSO and ethanol , M 25 can be readily formulated into concentrated stock solutions, minimizing the volume of solvent added to cell cultures and reducing potential vehicle-induced artifacts.

Application
Selection Property
Validation Focus
Shh-driven Hedgehog pathway research
Shh-Light2 reporter assay inhibition context
Gli reporter endpoint validation
GSA-10-mediated differentiation studies
GSA-10 antagonism assay context (C3H10T1/2)
Alkaline phosphatase endpoint review
Smo antagonist selectivity profiling
Agonist-dependent potency profile
Pathway-branch selectivity interpretation
High-solubility in vitro assay setup
DMSO/ethanol solubility up to 100 mM
Stock solution preparation and vehicle control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for M 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.